molecular formula C12H22N2O3 B14028038 Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate

Cat. No.: B14028038
M. Wt: 242.31 g/mol
InChI Key: XGRXZXHLKASQDX-ULKQDVFKSA-N
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Description

Tert-butyl N-[exo-3-oxa-7-azabicyclo[331]nonan-9-YL]carbamate is a chemical compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput purification methods, such as preparative HPLC, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-10-8-4-13-5-9(10)7-16-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?

InChI Key

XGRXZXHLKASQDX-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CNC[C@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CNCC1COC2

Origin of Product

United States

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